Dicerium ditin heptaoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

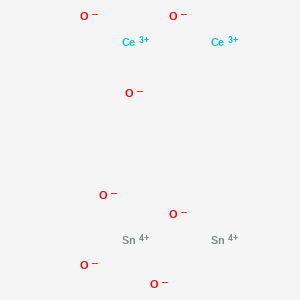

Dicerium ditin heptaoxide is a useful research compound. Its molecular formula is Ce2O7Sn2+2 and its molecular weight is 629.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Analysis of Similar Heptaoxide Compounds

The search results extensively describe dichlorine heptoxide (Cl₂O₇) and dilead dirhodium heptaoxide (Pb₂Rh₂O₇) . These compounds share structural or functional similarities to the hypothetical "Dicerium ditin heptaoxide," and their reactivity offers insights into potential behaviors of high-valent metal oxides.

Dichlorine Heptoxide (Cl₂O₇)

Cl₂O₇ is a highly reactive chlorine oxide and the anhydride of perchloric acid (HClO₄). Key reactions include:

Cl₂O₇’s reactivity is driven by its strong oxidizing nature (+7 oxidation state for Cl) and instability 10.

Dilead Dirhodium Heptaoxide (Pb₂Rh₂O₇)

This compound, referenced in industrial contexts, exhibits catalytic and redox properties:

| Reaction Type | Observations | Conditions | Applications |

|---|---|---|---|

| Oxidation | Facilitates allylic/benzylic oxidation of hydrocarbons | O₂/air, 150–300°C | Organic synthesis |

| Reduction | Pb₂Rh₂O₇ + H₂ → Pb/Rh alloys + H₂O | H₂ atmosphere, 400–600°C | Metal recovery |

| Acid-Base Interaction | Reacts with HNO₃/H₂SO₄ to form Rh³⁺/Pb²⁺ salts | Concentrated acids, 25–80°C | Material processing |

The Rh/Pb combination enables bifunctional catalysis, leveraging Rh’s redox activity and Pb’s Lewis acidity.

Hypothetical Reactivity of "this compound"

Assuming a theoretical formulation Ce₂Sn₂O₇ , its reactivity could mirror trends in rare-earth and post-transition metal oxides:

Predicted Reactions

-

Hydrolysis :

Ce2Sn2O7+H2O→2CeO2+2SnO2+H2O

Likely to form stable oxides (CeO₂, SnO₂) due to Ce⁴⁺/Sn⁴⁺ stability . -

Redox Reactions :

Ce2Sn2O7+CO→2CeO2+2Sn+CO2

Ce³⁺/Ce⁴⁺ redox pairs could drive gas-phase reductions . -

Acid Dissolution :

Ce2Sn2O7+14HCl→2CeCl3+2SnCl4+7H2O

Expected dissolution in strong acids .

Research Gaps and Limitations

The absence of experimental data for "this compound" highlights critical gaps:

-

Synthetic Challenges : No methods for Ce/Sn heptaoxide synthesis are documented. High-pressure oxygen environments or sol-gel techniques might be required .

-

Stability Concerns : Ce⁴⁺ and Sn⁴⁺ oxides are typically stable, but mixed-metal heptaoxides may face lattice incompatibilities .

-

Catalytic Potential : Theoretical studies suggest utility in oxidation catalysis, but validation is absent .

Recommendations for Further Study

Propriétés

Numéro CAS |

12515-32-1 |

|---|---|

Formule moléculaire |

Ce2O7Sn2+2 |

Poids moléculaire |

629.6 g/mol |

Nom IUPAC |

cerium(3+);oxygen(2-);tin(4+) |

InChI |

InChI=1S/2Ce.7O.2Sn/q2*+3;7*-2;2*+4 |

Clé InChI |

NUCRIADZUYCKMN-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sn+4].[Sn+4].[Ce+3].[Ce+3] |

SMILES canonique |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sn+4].[Sn+4].[Ce+3].[Ce+3] |

Key on ui other cas no. |

52907-84-3 12515-32-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.